N-(6-((2-methylbenzyl)thio)pyridazin-3-yl)furan-2-carboxamide
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Overview
Description
Preparation Methods
The synthesis of N-(6-((2-methylbenzyl)thio)pyridazin-3-yl)furan-2-carboxamide involves several steps. Typically, the synthetic route includes the reaction of 2-methylbenzyl chloride with thiourea to form 2-methylbenzylthiourea. This intermediate is then reacted with 3-chloropyridazine to yield N-(6-((2-methylbenzyl)thio)pyridazin-3-yl)thiourea. Finally, this compound undergoes a reaction with furan-2-carboxylic acid to produce the desired product.
Chemical Reactions Analysis
N-(6-((2-methylbenzyl)thio)pyridazin-3-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the existing functional groups.
Scientific Research Applications
N-(6-((2-methylbenzyl)thio)pyridazin-3-yl)furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound has shown potential in biological studies due to its ability to interact with various biological targets.
Medicine: It is being investigated for its potential therapeutic effects, including antibacterial and antifungal activities.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(6-((2-methylbenzyl)thio)pyridazin-3-yl)furan-2-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological pathways. This inhibition can result in the suppression of bacterial growth or the modulation of immune responses .
Comparison with Similar Compounds
N-(6-((2-methylbenzyl)thio)pyridazin-3-yl)furan-2-carboxamide can be compared with other furan derivatives, such as:
2-furoic acid: Known for its antimicrobial properties.
Furfuryl alcohol: Used in the production of resins and plastics.
Furan-2-carboxylic acid: Utilized in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific structure, which allows it to interact with a distinct set of biological targets, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
N-[6-[(2-methylphenyl)methylsulfanyl]pyridazin-3-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-12-5-2-3-6-13(12)11-23-16-9-8-15(19-20-16)18-17(21)14-7-4-10-22-14/h2-10H,11H2,1H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARASTBNFOSPWKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C(C=C2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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